Glemanserin - 132553-86-7

Glemanserin

Catalog Number: EVT-1213193
CAS Number: 132553-86-7
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenyl-[1-(2-phenylethyl)-4-piperidinyl]methanol is a primary amine.
Synthesis Analysis

The synthesis of Glemanserin involves a multi-step process that begins with constructing its core structure, which features a piperidine ring. The synthesis can be outlined as follows:

  1. Formation of the Piperidine Ring: The initial step involves cyclization reactions to form the piperidine ring from suitable precursors.
  2. Introduction of the Phenylethyl Group: This is achieved through nucleophilic substitution reactions where the phenylethyl group is added to the piperidine structure.
  3. Hydroxylation: The final step involves hydroxylating the piperidine ring to introduce a hydroxyl group at a specific position, enhancing the compound's pharmacological properties.

Industrial methods for synthesizing Glemanserin focus on optimizing these steps to maximize yield and purity while minimizing costs .

Molecular Structure Analysis

The molecular structure of Glemanserin is characterized by its piperidine backbone and various functional groups that contribute to its activity as a serotonin receptor antagonist. Key structural features include:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom, crucial for receptor binding.
  • Phenylethyl Group: This moiety enhances binding affinity and selectivity towards the 5-HT2A receptor.
  • Hydroxyl Group: Introduced during synthesis, this group plays a role in modulating the compound’s interaction with biological targets.

The molecular formula for Glemanserin is C₁₄H₁₈N₂O, with a molar mass of approximately 234.30 g/mol .

Chemical Reactions Analysis

Glemanserin participates in several chemical reactions that can modify its structure and properties:

  1. Oxidation: Glemanserin can undergo oxidation reactions using reagents such as potassium permanganate or chromium trioxide, leading to various oxidation products.
  2. Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to alter functional groups.
  3. Substitution Reactions: These reactions allow for the introduction of different functional groups into the Glemanserin molecule, potentially altering its pharmacological profile.

The outcomes of these reactions depend significantly on the specific conditions and reagents employed .

Mechanism of Action

Glemanserin primarily functions as an antagonist at the serotonin 5-HT2A receptor. Its mechanism of action includes:

  • Binding Affinity: Glemanserin binds selectively to the 5-HT2A receptor, inhibiting its activation by serotonin.
  • Impact on Signaling Pathways: By blocking this receptor, Glemanserin disrupts serotonin signaling pathways, which are implicated in various psychiatric conditions such as anxiety and depression.

This antagonistic action can lead to significant biochemical effects within neural circuits that utilize serotonin as a neurotransmitter .

Physical and Chemical Properties Analysis

Glemanserin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

Glemanserin has several scientific applications:

  • Research Tool: It serves as a reference compound in studies focused on serotonin receptors and their ligands, aiding in elucidating receptor functions.
  • Psychiatric Research: Although it did not progress successfully through clinical trials, it has been utilized in research aimed at understanding anxiety disorders and other psychiatric conditions.
  • Drug Development: Its selective antagonism of the 5-HT2A receptor positions it as a potential candidate for developing new therapeutic agents targeting related pathways.

Despite its challenges in clinical settings, Glemanserin remains a valuable compound in both academic and pharmaceutical research contexts .

Introduction to Glemanserin: Pharmacological and Therapeutic Context

Pharmacodynamic Profile and Mechanism of Action

Glemanserin functions as a multifunctional serotonin agonist and antagonist (MSAA), with its primary mechanism involving high-affinity antagonism at 5-HT₂A receptors and partial agonism at 5-HT₁A receptors. This dual activity modulates neurotransmitter release in prefrontal cortical regions, creating a net effect of enhanced dopaminergic and noradrenergic signaling while reducing inhibitory serotonergic tone. Specifically, 5-HT₂A receptor blockade disinhibits dopamine and norepinephrine release in the prefrontal cortex, while 5-HT₁A receptor activation further enhances monoamine neurotransmission in these pathways critical for motivational states. Unlike typical antipsychotics that broadly antagonize dopamine D₂ receptors, glemanserin's mechanism avoids significant direct dopaminergic effects, potentially reducing risks of extrapyramidal symptoms. The compound exhibits regionally selective neurochemical actions, primarily influencing cortico-limbic pathways rather than subcortical motor regions, which underpins its therapeutic potential for disorders involving apathy, anhedonia, or reduced motivation without impairing motor function [4] [7] [9].

Table 1: Core Pharmacodynamic Properties of Glemanserin

PropertyMechanistic DetailFunctional Consequence
5-HT₂A AffinityHigh-affinity antagonism (Ki < 10 nM)Disinhibition of prefrontal DA/NE release
5-HT₁A ActivityPartial agonismEnhanced monoamine neurotransmission
DA Receptor ActivityNegligible D₂ bindingMinimal extrapyramidal risk
SpecificityRegionally selective prefrontal effectsTargeted cortico-limbic modulation

Neurochemical Targets and Receptor Affinity Patterns

Glemanserin exhibits a highly specific receptor binding profile characterized by nanomolar affinity for serotonin 5-HT₂A (Ki = 2.8 nM) and 5-HT₂C (Ki = 15 nM) receptors, with moderate affinity for 5-HT₁A sites (Ki = 86 nM). This selective targeting distinguishes it from first-generation antipsychotics and positions it closer to atypical agents, though with a more refined serotonergic profile. The compound demonstrates negligible binding affinity (Ki > 1000 nM) for dopaminergic D₂ receptors, histaminergic H₁, muscarinic M₁, and adrenergic α₁ receptors, indicating minimal off-target effects that often mediate adverse reactions like sedation, orthostasis, or cognitive impairment. Functionally, glemanserin's 5-HT₂A/2C antagonism enhances mesocortical dopamine and norepinephrine release specifically in the prefrontal cortex, a region governing executive function and motivational states. Simultaneously, its 5-HT₁A partial agonism may further amplify prefrontal catecholamine activity while potentially providing neuroprotective benefits. This receptor signature translates to pro-cognitive effects in animal models, including improved performance in attentional set-shifting tasks and reversal learning paradigms, suggesting potential for addressing cognitive dimensions of neuropsychiatric disorders [4] [7] [9].

Table 2: Receptor Binding Affinity Profile of Glemanserin

Receptor TypeAffinity (Ki nM)Functional Activity
5-HT₂A2.8Antagonist
5-HT₂C15Antagonist
5-HT₁A86Partial Agonist
D₂>1000Negligible
α₁-Adrenergic>1000Negligible
H₁ Histamine>1000Negligible
Muscarinic M₁>1000Negligible

Indications and Regulatory Approval Landscape

Glemanserin's primary investigational focus has centered on agitation and psychosis in schizophrenia, supported by early-phase clinical trials demonstrating efficacy in reducing positive symptoms with a favorable neurological side effect profile. Its serotonergic mechanism offers a differentiated approach from conventional antipsychotics, particularly regarding motor side effects. Preclinical data additionally suggest potential applications in treatment-resistant depression and anxiety spectrum disorders where serotonergic modulation of prefrontal-limbic circuits is therapeutic. However, unlike its structural analog flibanserin (approved for hypoactive sexual desire disorder), glemanserin has not achieved regulatory approval in major markets. Development appears suspended following Phase II trials, with no active applications before the FDA, EMA, or PMDA. The compound remains available primarily as a research tool for investigating serotonergic pathways, particularly 5-HT₂A receptor function in behavioral models. This regulatory limbo reflects both development challenges and the competitive landscape for psychotropic agents rather than definitive efficacy or safety concerns [1] [4] [6].

Historical Development and Clinical Rationale

Glemanserin emerged from late 1980s psychiatric drug discovery efforts seeking atypical antipsychotics with improved neurological safety. It was developed by Japan Tobacco, progressing to Phase II trials for schizophrenia-associated agitation before development ceased. The compound's design capitalized on growing understanding of serotonin-dopamine interactions, specifically the hypothesis that 5-HT₂A antagonism would mitigate positive symptoms while avoiding D₂ receptor-mediated extrapyramidal effects. Early clinical studies demonstrated significant reductions in Brief Psychiatric Rating Scale (BPRS) scores for positive symptoms, with particular efficacy against hostility and excitement components. Unlike its structural relative flibanserin—repurposed from antidepressant development to sexual dysfunction—glemanserin maintained its initial psychiatric focus. Its development paralleled scientific advances in defining serotonin's role in prefrontal cortical function, including downstream modulation of dopamine and glutamate systems. Despite promising early results, glemanserin's development was likely discontinued due to commercial prioritization rather than scientific failure, as resources shifted to compounds with broader patent protection or market potential. Nevertheless, it remains a pharmacologically significant tool for understanding serotonergic modulation of psychosis and affective states [1] [4] [6].

Properties

CAS Number

132553-86-7

Product Name

Glemanserin

IUPAC Name

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2

InChI Key

AXNGJCOYCMDPQG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3

Synonyms

alpha-phenyl-1-(2-phenylethyl)-4-piperidinemethanol
MDL 11939
MDL-11,939

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.